

Molar extinction coefficient of Cy2 dye

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Compound of Interest

Compound Name: Cy2-SE (iodine)

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An In-depth Technical Guide to the Molar Extinction Coefficient of Cy2 Dye

This guide provides a comprehensive overview of the physicochemical properties of Cy2 dye, with a specific focus on its molar extinction coefficient. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent labeling techniques. The document details the quantitative characteristics of Cy2, a standardized protocol for the experimental determination of its molar extinction coefficient, and conceptual diagrams illustrating key workflows.

Core Properties of Cy2 Dye

Cy2 (Cyanine2) is a synthetic fluorescent dye belonging to the cyanine family. These dyes are known for their high molar extinction coefficients and are widely used for labeling biomolecules such as proteins, antibodies, and nucleic acids.[1][2][3] Cy2 emits in the green portion of the visible spectrum and is spectrally similar to other popular fluorophores like fluorescein (FITC) and Alexa Fluor 488.[4][5][6] Its fluorescence is particularly bright and stable in non-polar mounting media, making it well-suited for immunohistochemistry applications where sections are embedded in plastic media like DPX.[7]

Quantitative Data Summary

The key spectral and physical properties of Cy2 are summarized below. It is important to note that values can vary slightly depending on the solvent, conjugation state, and the specific derivative of the dye.

Property	Value	Source
Molar Extinction Coefficient (ϵ)	$\sim 150,000 \text{ cm}^{-1}\text{M}^{-1}$	[8]
Excitation Maximum (λ_{ex})	489 - 492 nm	[4][5][8]
Emission Maximum (λ_{em})	506 - 515 nm	[4][5][8][9]
Molecular Weight (MW)	Varies (e.g., 418.49 to 665 g/mol)	[5][9][10]
Quantum Yield (QY)	~ 0.12	[8]

Note: The molecular weight of Cy2 can differ based on its specific chemical structure and counter-ion (e.g., iodine vs. a sulfonated form).[1][9][10]

Experimental Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is determined experimentally using spectrophotometry and is governed by the Beer-Lambert Law.

Beer-Lambert Law: $A = \epsilon c l$

Where:

- A is the absorbance (unitless)
- ϵ is the molar extinction coefficient ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
- c is the concentration of the substance ($\text{mol}\cdot\text{L}^{-1}$)
- l is the path length of the light through the sample (typically 1 cm for a standard cuvette)

Detailed Protocol

This protocol outlines the steps to accurately determine the molar extinction coefficient of Cy2 dye in a given solvent.

1. Materials and Equipment:

- Cy2 dye, solid form
- Analytical balance (precision of at least 0.1 mg)
- Spectrophotometer (UV-Vis)
- Matched quartz or glass cuvettes (typically 1 cm path length)
- Volumetric flasks and high-precision pipettes
- Appropriate solvent (e.g., dimethyl sulfoxide (DMSO) for initial stock, followed by phosphate-buffered saline (PBS) or ddH₂O for dilutions)[6][11]

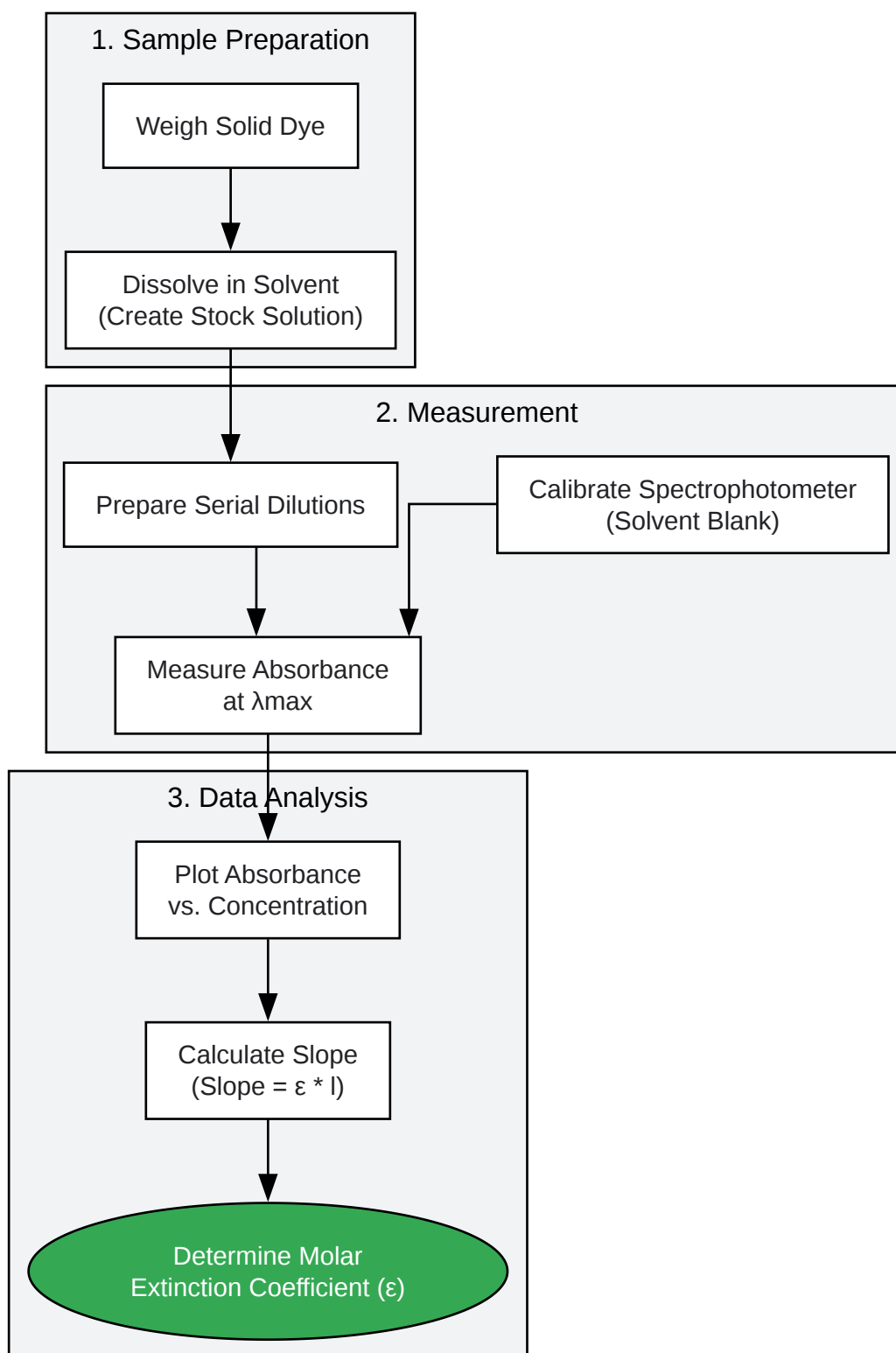
2. Procedure:

- Step 1: Preparation of a Concentrated Stock Solution
 - Accurately weigh a small amount (e.g., 1-5 mg) of the solid Cy2 dye using an analytical balance.[12]
 - Dissolve the dye in a precise volume of a suitable solvent (like DMSO) in a volumetric flask to create a stock solution of known concentration.[2][3] For example, dissolving 1 mg of Cy2 (assuming MW = 665 g/mol) in 1.505 mL of solvent yields a 1 mM stock solution.
- Step 2: Preparation of Serial Dilutions
 - Perform a series of precise dilutions of the stock solution using the final desired solvent (e.g., PBS).[12]
 - Prepare at least five different concentrations that will yield absorbance values within the linear range of the spectrophotometer, ideally between 0.1 and 1.0.[13] Absorbance values above 1.5 can be unreliable due to instrumental limitations.[13]
- Step 3: Spectrophotometer Measurement
 - Turn on the spectrophotometer and allow the lamp to warm up and stabilize.[14]

- Set the spectrophotometer to measure absorbance at the maximum absorption wavelength (λ_{max}) of Cy2, which is approximately 492 nm.[\[4\]](#)[\[5\]](#)
- Calibrate the instrument by "zeroing" it with a blank cuvette containing only the solvent used for the dilutions.[\[13\]](#)[\[14\]](#)
- Measure the absorbance of each prepared dilution, starting from the least concentrated and moving to the most concentrated. Ensure the cuvette is clean and free of bubbles for each measurement.[\[15\]](#)
- Step 4: Data Analysis and Calculation
 - Plot the measured absorbance (A) on the y-axis against the known concentration (c) on the x-axis.[\[13\]](#)[\[14\]](#)
 - Perform a linear regression on the data points. The resulting plot should be a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.[\[13\]](#)
 - The slope of this line is equal to $\epsilon \times l$.[\[13\]](#)
 - Calculate the molar extinction coefficient (ϵ) by dividing the slope of the line by the path length (l) of the cuvette (if $l = 1$ cm, then $\epsilon = \text{slope}$).

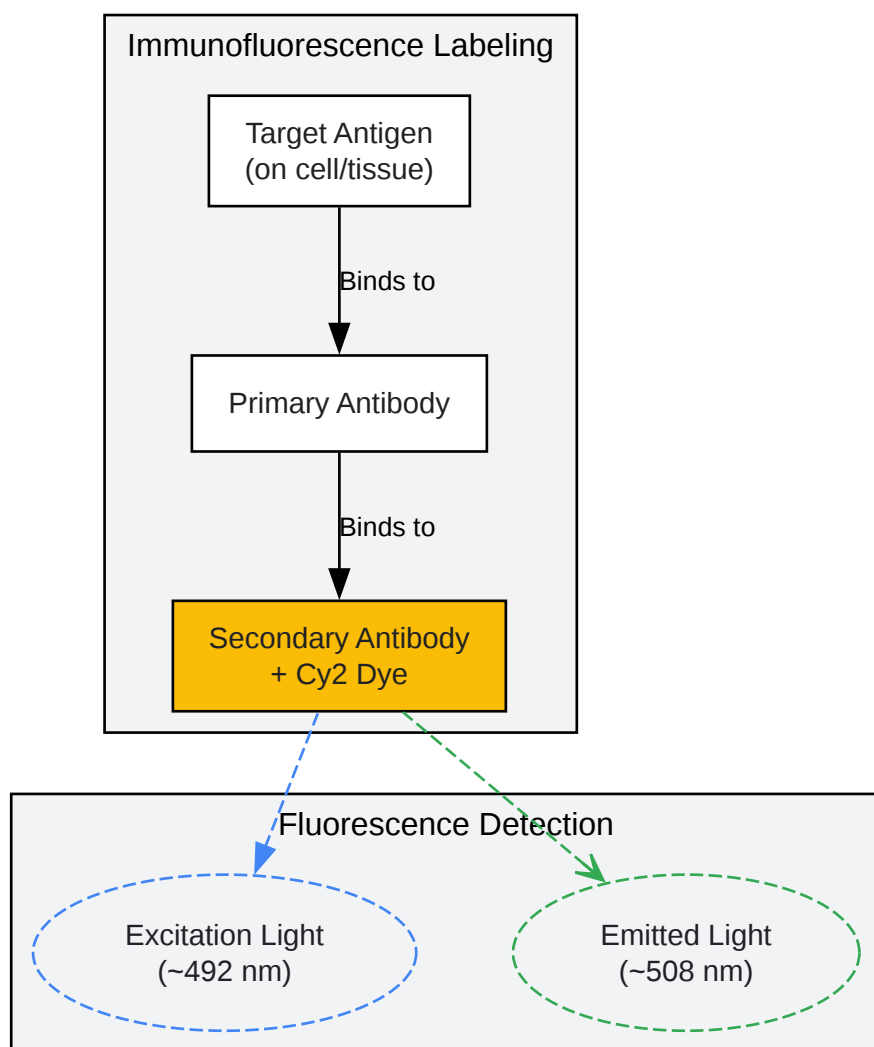
Visualizations

The following diagrams illustrate the experimental workflow for determining the molar extinction coefficient and a common application of Cy2 dye in research.



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Caption: Workflow for Determining Molar Extinction Coefficient.



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Caption: Application of Cy2 Dye in Indirect Immunofluorescence.

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